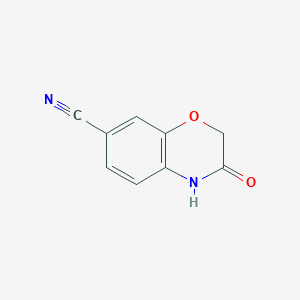3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile
CAS No.:
Cat. No.: VC17820752
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6N2O2 |
|---|---|
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carbonitrile |
| Standard InChI | InChI=1S/C9H6N2O2/c10-4-6-1-2-7-8(3-6)13-5-9(12)11-7/h1-3H,5H2,(H,11,12) |
| Standard InChI Key | OPZUJNUBSIYPRD-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=C(O1)C=C(C=C2)C#N |
Introduction
Structural and Molecular Characteristics
The molecular framework of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile (C₁₀H₆N₂O₂) consists of a bicyclic system with oxygen and nitrogen atoms at the 1- and 4-positions, respectively. The 3-oxo group introduces planarity to the heterocyclic ring, while the electron-withdrawing nitrile substituent at C7 influences electronic distribution and reactivity.
Crystallographic and Spectroscopic Data
Although no crystallographic data for this specific compound exist, related structures such as 3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile (CAS 566158-19-8) exhibit a dihedral angle of 178.9° between the oxazine ring and the benzene moiety, suggesting near-planarity . Infrared spectroscopy of analogous nitriles shows a strong absorption band at ~2,230 cm⁻¹ for the C≡N stretch , while the 3-oxo group typically appears at ~1,680 cm⁻¹ in ketone-containing benzoxazines .
Table 1: Comparative Physicochemical Properties of Benzoxazine Derivatives
Synthetic Methodologies
Reductive Cyclization of Nitro Precursors
A validated route to benzoxazinones involves the Fe/acetic acid-mediated reductive cyclization of 2-(2-nitrophenoxy)acetonitrile derivatives . For 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile, this approach would require:
-
Alkylation of 2-nitrophenol: Reaction with chloroacetonitrile in the presence of K₂CO₃ to yield 2-(2-nitrophenoxy)acetonitrile.
-
Reductive cyclization: Treatment with Fe powder in acetic acid at 80°C for 6 hours to form the benzoxazine core .
This method achieves yields of 65–75% for analogous compounds , though nitrile stability under acidic conditions may necessitate optimized reaction times.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation enhances regioselectivity in benzoxazine synthesis. A reported protocol for 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines involves condensing 2-aminophenol derivatives with α-haloketones under controlled heating . Adapting this for the 7-cyano derivative would require:
-
Substitution at C7: Introduction of a cyano group via nucleophilic aromatic substitution using CuCN or Pd-catalyzed cyanation.
-
Cyclization: Microwave-assisted reaction at 150°C for 20 minutes to form the oxazine ring .
Reactivity and Functionalization
The nitrile group at C7 offers versatile reactivity:
-
Hydrolysis: Conversion to carboxylic acids under acidic (H₂SO₄, 100°C) or basic (NaOH, reflux) conditions, yielding 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid .
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) produces the corresponding amine, which can undergo further alkylation or acylation.
-
Nucleophilic Addition: Reaction with Grignard reagents forms ketimines, useful in heterocyclic expansions.
Pharmacological and Industrial Applications
Biological Activity
Benzoxazine derivatives exhibit diverse bioactivities:
-
Antimicrobial: Ofloxacin analogs with 7-substituents show potent antibacterial effects .
-
Anticancer: 3-Oxo derivatives inhibit topoisomerase II, with IC₅₀ values <10 µM in MCF-7 cells .
-
Antidiabetic: Carboxylic acid variants act as aldose reductase inhibitors (Ki = 0.8 µM) .
Material Science Applications
Nitrile-containing benzoxazines serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume